

Heptadecyl Acrylate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptadecyl acrylate*

Cat. No.: *B13791135*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity **heptadecyl acrylate**, a long-chain alkyl acrylate with significant potential in pharmaceutical and biomedical applications. This document consolidates available technical data on commercial suppliers, physicochemical properties, and synthesis and purification protocols. It further explores the role of **heptadecyl acrylate** in advanced drug delivery systems, offering detailed experimental workflows and visualizations to support researchers in this field.

Commercial Availability of High-Purity Heptadecyl Acrylate

While a wide range of suppliers offer the closely related octadecyl acrylate (stearyl acrylate), the commercial availability of high-purity **heptadecyl acrylate** is more specialized. The term "high-purity" in the context of long-chain acrylates for pharmaceutical applications typically implies a purity of 98% or greater. Below is a summary of commercially available **heptadecyl acrylate** and a high-purity grade of the analogous octadecyl acrylate.

Compound	Supplier	Purity	Key Specifications
Heptadecyl Acrylate (C17A)	Jamorin	≥ 94%	Water Content: ≤ 0.1% Acid Content: ≤ 0.05% [1] [2]
Heptadecyl acrylate	Alfa Chemistry	96%	-
n-Octadecyl acrylate	Scipoly	High Purity	-
Octadecyl acrylate	Sigma-Aldrich	97%	- [3]
Octadecyl Acrylate/Stearyl Acrylate	BOSS CHEMICAL	≥ 98.0%	Acid value (mgKOH/g): ≤ 1.0 Water (%): ≤ 0.3 [4]

Physicochemical Properties

The physicochemical properties of **heptadecyl acrylate** are crucial for its application in drug delivery formulations, influencing factors such as drug solubility, nanoparticle stability, and release kinetics.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₈ O ₂	[5] [6]
Molecular Weight	310.5 g/mol	[1] [5]
Appearance	Clear, colorless liquid	[1]
Density	0.87 g/cm ³ at 25 °C	[1]
Boiling Point	> 174 °C	[1]
Melting Point	< -100 °C	[1]
Flash Point	234 °C	[1]
Viscosity	11 mPa·s	[1]
Glass Transition Temperature (T _g)	-72 °C	[1]

Synthesis and Purification of High-Purity Heptadecyl Acrylate

The synthesis of high-purity **heptadecyl acrylate** typically involves the esterification of heptadecanol with acrylic acid or its derivatives. The subsequent purification is critical to remove unreacted starting materials, catalysts, and by-products.

Synthesis of Heptadecyl Acrylate

A general method for the synthesis of long-chain alkyl acrylates is through the direct esterification of the corresponding alcohol with acrylic acid, often in the presence of an acid catalyst and an inhibitor to prevent polymerization.

Experimental Protocol: Synthesis of **Heptadecyl Acrylate**

- Materials:
 - Heptadecanol
 - Acrylic acid (in slight molar excess)
 - p-Toluenesulfonic acid (catalyst)
 - Hydroquinone (polymerization inhibitor)
 - Toluene (solvent, for azeotropic removal of water)
- Procedure:
 - To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add heptadecanol, toluene, and hydroquinone.
 - Heat the mixture with stirring until the heptadecanol is completely dissolved.
 - Add p-toluenesulfonic acid to the reaction mixture.
 - Introduce acrylic acid dropwise to the flask.

- Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of heptadecanol is complete.
- Upon completion, cool the reaction mixture to room temperature.
- Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic phase over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield crude **heptadecyl acrylate**.

Purification of Heptadecyl Acrylate

Achieving high purity is essential for biomedical applications. The primary impurities are typically unreacted heptadecanol and polymerization inhibitors.

Experimental Protocol: Purification of **Heptadecyl Acrylate**

- Materials:
 - Crude **heptadecyl acrylate**
 - Methanol
- Procedure:
 - Dissolve the crude **heptadecyl acrylate** in a minimal amount of a suitable solvent (e.g., dichloromethane).
 - Transfer the solution to a separatory funnel.
 - Perform multiple extractions with methanol. Heptadecanol has a slightly greater solubility in methanol compared to **heptadecyl acrylate**, allowing for its removal.^[7] The inhibitor will also partition into the methanol phase.

- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter and remove the solvent under reduced pressure to obtain purified **heptadecyl acrylate**.
- For further purification, column chromatography using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed.
- Verify the purity of the final product using Gas Chromatography (GC) and confirm its identity with ^1H NMR and FT-IR spectroscopy.

Application in Drug Delivery: Nanoparticle Formulation

The long, hydrophobic heptadecyl chain makes this monomer highly suitable for creating nanocarriers for the delivery of poorly water-soluble drugs.[8][9] These nanoparticles can protect the encapsulated drug from degradation and facilitate controlled release.[10] The length of the alkyl chain is a key parameter for modulating drug loading capacity and release kinetics.[11]

Nanoparticle Synthesis via Emulsion Polymerization

Emulsion polymerization is a common technique for preparing acrylate-based nanoparticles for drug delivery.

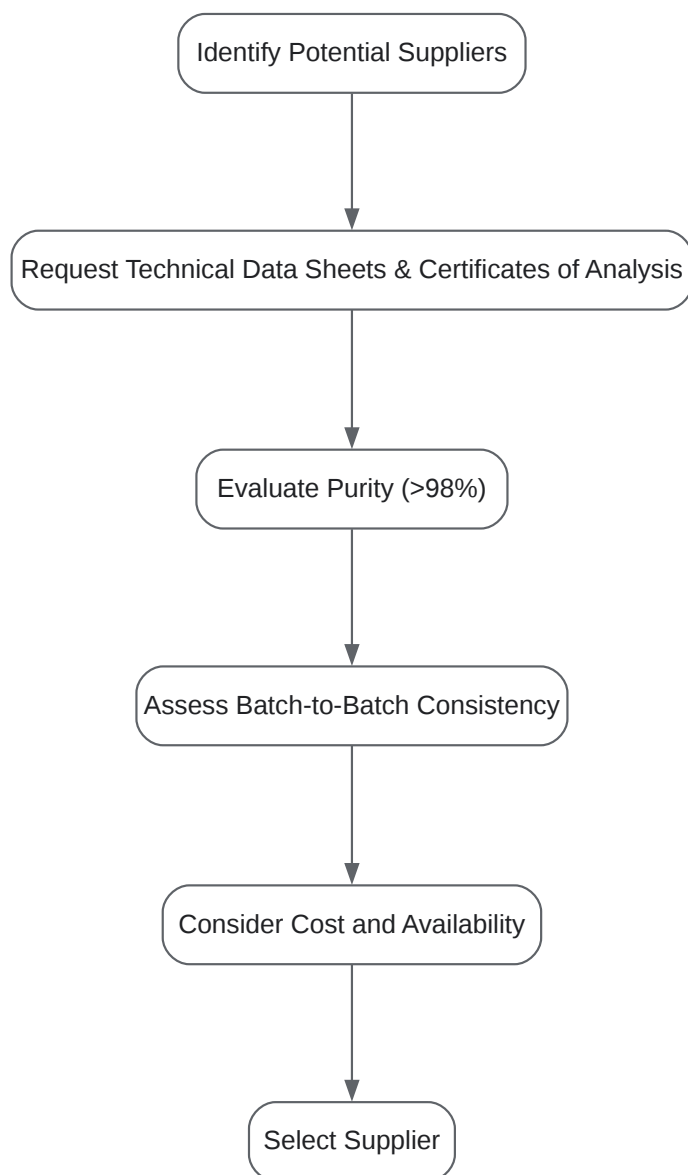
Experimental Protocol: Nanoparticle Synthesis

- Materials:
 - **Heptadecyl acrylate** (monomer)
 - Hydrophobic drug
 - Sodium dodecyl sulfate (surfactant)
 - Potassium persulfate (initiator)
 - Deionized water

- Procedure:
 - Dissolve the hydrophobic drug and **heptadecyl acrylate** in a suitable organic solvent.
 - Prepare an aqueous solution of sodium dodecyl sulfate.
 - Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
 - Transfer the emulsion to a reaction vessel equipped with a condenser and a nitrogen inlet.
 - Heat the emulsion to a specific temperature (e.g., 70-80 °C) under a nitrogen atmosphere with continuous stirring.
 - Add an aqueous solution of potassium persulfate to initiate polymerization.
 - Maintain the reaction for a set period (e.g., 4-6 hours) to ensure complete polymerization.
 - Cool the reaction mixture to room temperature.
 - Purify the nanoparticle suspension by dialysis or centrifugation to remove unreacted monomers, surfactant, and free drug.

Visualizations

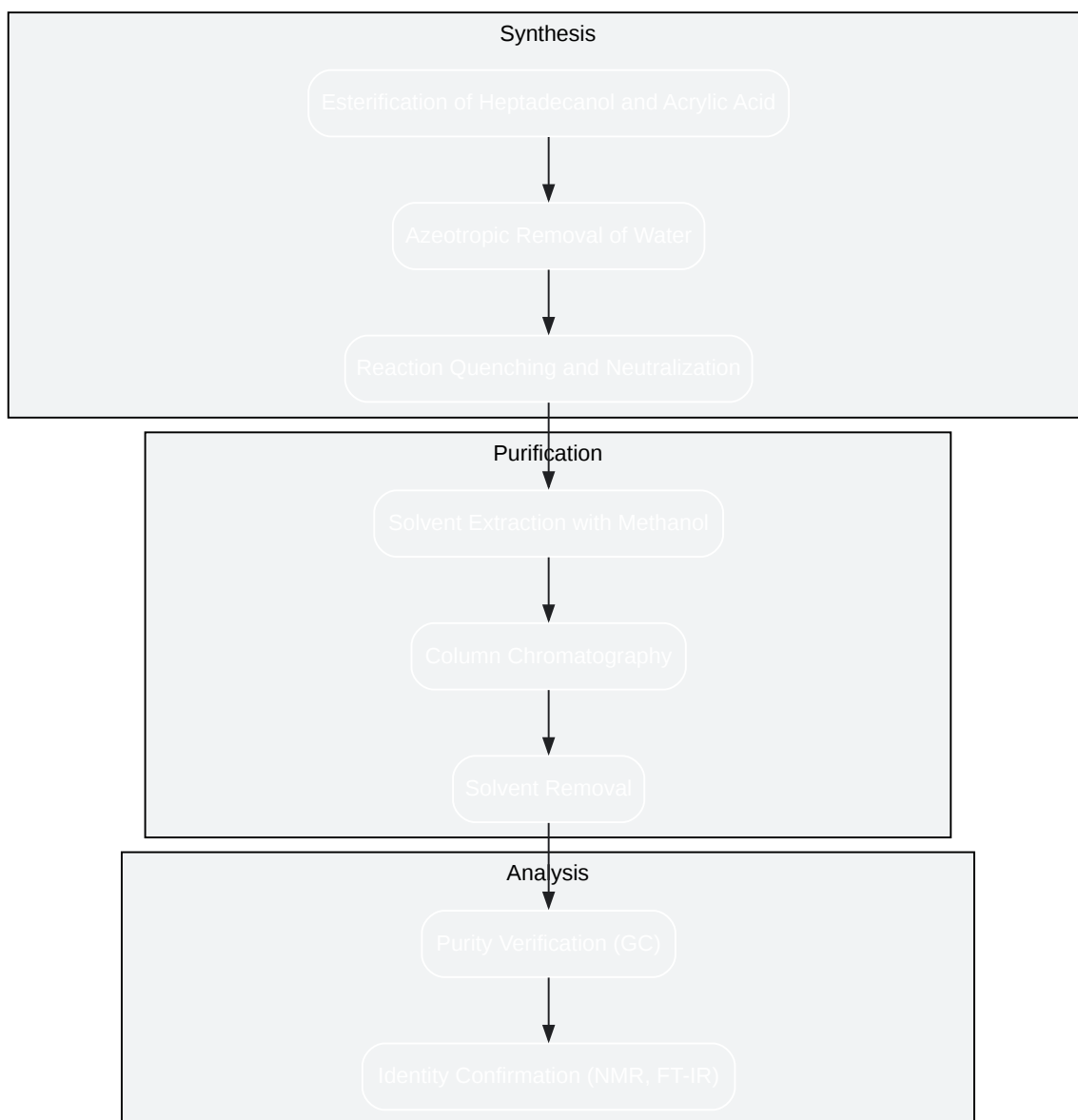
Logical Workflow for Supplier Selection



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Caption: Supplier selection workflow for high-purity **heptadecyl acrylate**.

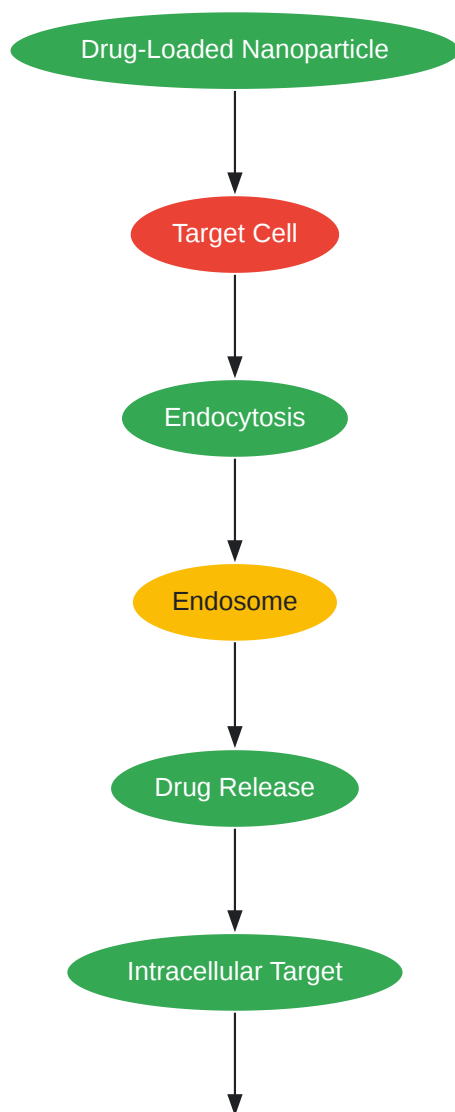
Experimental Workflow for High-Purity Synthesis



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Caption: Synthesis and purification workflow for high-purity **heptadecyl acrylate**.

Signaling Pathway for Nanoparticle-Mediated Drug Delivery



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Caption: Cellular uptake and mechanism of action for nanoparticle drug delivery.

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- To cite this document: BenchChem. [Heptadecyl Acrylate: A Technical Guide for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13791135#commercial-suppliers-of-high-purity-heptadecyl-acrylate]

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